molecular formula C26H25Cl2FN4O B6416092 盐酸3-(2-氯苯基)-2-[2-[6-[(二乙氨基)甲基]-2-吡啶基]乙烯基]-6-氟-4(3H)-喹唑啉酮 CAS No. 1785666-59-2

盐酸3-(2-氯苯基)-2-[2-[6-[(二乙氨基)甲基]-2-吡啶基]乙烯基]-6-氟-4(3H)-喹唑啉酮

货号 B6416092
CAS 编号: 1785666-59-2
分子量: 499.4 g/mol
InChI 键: YKYDGCRJPYLXHY-GVYCEHEKSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride is a useful research compound. Its molecular formula is C26H25Cl2FN4O and its molecular weight is 499.4 g/mol. The purity is usually 95%.
The exact mass of the compound 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride is 498.1389450 g/mol and the complexity rating of the compound is 727. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

喹唑啉衍生物在癌症治疗中的应用

  1. α-肾上腺素受体拮抗剂在癌症治疗中的作用:
    • 多沙唑嗪、哌唑嗪和特拉唑嗪等喹唑啉α-拮抗剂已证明具有诱导细胞凋亡、减少细胞生长和增殖的潜力,作用于多种前列腺癌细胞系。这些作用在很大程度上独立于α1-阻断,可能涉及靶向VEGF、EGFR、HER2/Neu和caspase 8/3等通路。尽管在体外和体内试验中显示出有希望的结果,但临床数据却很少,因此需要设计良好的试验来确定其在治疗前列腺癌和其他恶性肿瘤中的抗癌特性(Batty et al., 2016).

喹啉衍生物的药理潜力

  1. 功能化喹啉基序的治疗潜力:
    • 喹啉因其广泛的生物活性而被广泛应用于药物化学中。最近的进展突出了通过合成方法利用的众多喹啉衍生物,强调了喹啉作为药物开发中至关重要的药效团的地位。目前的文献强调了其在各种治疗领域的潜力,尽管需要更多的研究来探索这些生物分子喹啉用于新药开发 (Ajani et al., 2022).

喹诺酮类抗生素和药物输送

  1. 基于脂质的氟喹诺酮纳米级递送系统:

    • 该研究综述了基于脂质的氟喹诺酮纳米载体技术,重点关注已显着改善药代动力学和药效学的最新制剂。它讨论了这些发展的技术和微生物学方面,指出了利用脂质纳米颗粒来增强喹诺酮类抗生素的功效和效力的潜力 (Furneri et al., 2017).
  2. 肠杆菌科中质粒介导的喹诺酮耐药性:

    • 本文讨论了质粒介导的喹诺酮耐药性 (PMQR) 的机制及其在地中海国家的流行情况。它强调了长期监测以监测 PMQR 基因发生趋势的重要性,考虑到 PMQR 决定因素的高流行率及其与多重耐药性的关联 (Yanat et al., 2017).

属性

IUPAC Name

3-(2-chlorophenyl)-2-[(E)-2-[6-(diethylaminomethyl)pyridin-2-yl]ethenyl]-6-fluoroquinazolin-4-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24ClFN4O.ClH/c1-3-31(4-2)17-20-9-7-8-19(29-20)13-15-25-30-23-14-12-18(28)16-21(23)26(33)32(25)24-11-6-5-10-22(24)27;/h5-16H,3-4,17H2,1-2H3;1H/b15-13+;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKYDGCRJPYLXHY-GVYCEHEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC1=NC(=CC=C1)C=CC2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)CC1=NC(=CC=C1)/C=C/C2=NC3=C(C=C(C=C3)F)C(=O)N2C4=CC=CC=C4Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25Cl2FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CP 465022 Hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Reactant of Route 2
Reactant of Route 2
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Reactant of Route 3
Reactant of Route 3
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Reactant of Route 4
Reactant of Route 4
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Reactant of Route 5
Reactant of Route 5
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride
Reactant of Route 6
3-(2-Chlorophenyl)-2-[2-[6-[(diethylamino)methyl]-2-pyridinyl]ethenyl]-6-fluoro-4(3H)-quinazolinone hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。